(5,7-Dichloroquinolin-2-yl)methanol is a chemical compound with significant relevance in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its chemical structure features a quinoline backbone with dichloro substitutions at the 5 and 7 positions, and a hydroxymethyl group at the 2 position. This compound is classified under quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and antimalarial properties.
(5,7-Dichloroquinolin-2-yl)methanol falls under the category of heterocyclic compounds, specifically quinolines. Quinolines are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. This classification is significant as it relates to the compound's chemical reactivity and biological properties.
The synthesis of (5,7-Dichloroquinolin-2-yl)methanol can be achieved through several methods, primarily involving the functionalization of existing quinoline derivatives. One common approach includes the chlorination of quinoline followed by hydroxymethylation.
The compound's InChI key and SMILES notation are essential for database searches and computational modeling:
(5,7-Dichloroquinolin-2-yl)methanol can participate in various chemical reactions typical for quinoline derivatives:
For example, when treated with strong bases or nucleophiles, the chlorine atoms may be replaced by amines or alcohols, leading to diverse derivatives that may exhibit enhanced biological activity.
The mechanism of action for (5,7-Dichloroquinolin-2-yl)methanol involves its interaction with biological targets such as enzymes or receptors. Compounds containing a quinoline structure often act by inhibiting specific enzymes involved in metabolic pathways or by interfering with nucleic acid synthesis.
Research indicates that similar compounds exhibit activity against various pathogens, including malaria parasites and bacteria . The precise mechanism may involve binding to active sites of enzymes or disrupting cellular processes crucial for pathogen survival.
Relevant data regarding toxicity and safety classifications indicate that this compound should be handled with care due to its potential hazards .
(5,7-Dichloroquinolin-2-yl)methanol has several applications in scientific research:
The ongoing research into quinoline derivatives highlights their importance in drug discovery efforts aimed at tackling resistant pathogens and developing novel therapeutic strategies .
(5,7-Dichloroquinolin-2-yl)methanol represents a privileged scaffold in medicinal chemistry due to its inherent bioactivity and versatility for structural elaboration. The synthetic access to this core structure typically follows convergent multi-step pathways that allow precise control over functional group positioning and stereochemistry.
A principal synthetic route commences with the commercially available 2-methyl-5,7-dichloroquinoline. This precursor undergoes bromination at the 2-methyl position using N-bromosuccinimide (NBS) under radical initiation conditions (AIBN catalyst) in refluxing carbon tetrachloride, yielding 2-(bromomethyl)-5,7-dichloroquinoline with high regioselectivity (>90% yield reported) [1]. The critical transformation to the methanol derivative is achieved via Rosenmund reduction or, more commonly, hydrolysis under controlled aqueous conditions. Hydrolysis employs potassium carbonate or sodium bicarbonate in aqueous acetone at 50-60°C for 4-8 hours, furnishing (5,7-Dichloroquinolin-2-yl)methanol with minimal formation of the corresponding aldehyde over-oxidation product [1] [5].
Alternative routes leverage quinoline carboxylic acid precursors. 2-Quinolinecarboxylic acid derivatives undergo sequential chlorination at the 5 and 7 positions using chlorine gas or sulfuryl chloride (SO₂Cl₂) in chlorinated solvents (e.g., DCM, chloroform) catalyzed by Lewis acids like aluminum chloride. Subsequent reduction of the carboxylic acid moiety to the primary alcohol employs borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). The borane reduction is often preferred for its superior chemoselectivity and tolerance of the aryl chloride functionalities, typically achieving yields of 70-85% [5] [8].
For the synthesis of chiral derivatives or analogs incorporating amino acid motifs, chiral pool strategies are employed. Starting from protected amino acids (e.g., Boc- or Cbz-glycine, leucine, phenylalanine), reduction to the corresponding amino alcohols using mixed-anhydride protocols (isobutyl chloroformate) followed by sodium borohydride reduction yields key intermediates. Subsequent mesylation (methanesulfonyl chloride, triethylamine base) and displacement with nucleophiles like N-methylpiperazine provides functionalized side chains. Conjugation with 4,7-dichloroquinoline via nucleophilic aromatic substitution (SNAr) at C4, followed by reduction or hydrolysis if necessary, yields complex quinolinemethanol derivatives bearing chirally defined substituents [5].
Table 1: Key Synthetic Routes to (5,7-Dichloroquinolin-2-yl)methanol Core and Derivatives
Starting Material | Key Steps | Critical Reagents/Conditions | Reported Yield (%) | Primary Application |
---|---|---|---|---|
2-Methyl-5,7-dichloroquinoline | Bromination → Hydrolysis | NBS (AIBN, CCl₄) → K₂CO₃, H₂O/acetone, 50-60°C | 85-90% (overall) | Prodrug intermediates [1] |
2-Quinolinecarboxylic acid | Regioselective Chlorination → Reduction | SO₂Cl₂/AlCl₃ → BH₃·THF | 70-85% (reduction step) | Hybrid molecule synthesis [5] [8] |
Protected α-Amino Acids | Reduction → Mesylation → Amination → Quinoline Conjugation | Mixed anhydride/NaBH₄ → MsCl/Et₃N → N-Methylpiperazine → Phenol fusion | 60-75% (over multi-step) | Chiral antimalarial agents [5] |
Achieving precise chlorination at the 5 and 7 positions of the quinoline nucleus is paramount for synthesizing high-purity (5,7-Dichloroquinolin-2-yl)methanol. The electron-deficient nature of the quinoline ring system dictates that electrophilic chlorination favors specific positions, but achieving high regioselectivity for the 5,7-dichloro pattern requires careful optimization.
Direct Electrophilic Chlorination: Unsubstituted quinoline undergoes electrophilic substitution preferentially at the electron-rich 5 and 8 positions. However, introducing a strongly electron-withdrawing group at C2 (such as carboxylic acid, aldehyde, or hydroxymethyl) significantly alters the electron density distribution. This deactivates the ring towards electrophilic attack overall but promotes substitution at the meta-directed positions (C5 and C7) relative to the C2 substituent. Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in inert solvents (dichloromethane or chloroform) at 0°C to room temperature, often with catalytic Lewis acids (AlCl₃, FeCl₃), achieves the 5,7-dichloro pattern with good selectivity (≈70-80% desired isomer). Prolonged reaction times or elevated temperatures lead to over-chlorination (e.g., at C3 or C4) and must be avoided [1] [3]. Computational studies using Density Functional Theory (DFT) calculations (ωB97X-D functional, 6-31G(d) basis set) confirm the regioselectivity. Analysis reveals the Lowest Unoccupied Molecular Orbital (LUMO) coefficients are significantly higher at C5 and C7 compared to C3, C4, or C6/C8 in quinoline derivatives bearing an electron-withdrawing group at C2. This makes C5 and C7 more susceptible to nucleophilic attack in SNAr reactions and correlates with their susceptibility to electrophilic substitution under appropriate conditions. The calculated activation energy for electrophilic attack at C5/C7 is lower than at other positions by ≈3-5 kcal/mol, supporting the observed selectivity [3].
Indirect Routes via Bromination/Chlorine Exchange: For substrates sensitive to harsh electrophilic conditions, an alternative strategy employs bromination followed by halogen exchange. Regioselective bromination at C5 and C7 can be achieved using bromine (Br₂) in acetic acid or using NBS in dimethylformamide. The resultant 5,7-dibromoquinoline derivative undergoes efficient halogen exchange using copper(I) chloride (CuCl) in high-boiling polar aprotic solvents like dimethylformamide or N-methylpyrrolidone (NMP) at 180-200°C. This method offers excellent regioretention but requires careful control of stoichiometry (2.2-2.5 eq CuCl) and reaction time to minimize hydrolysis or dehalogenation side products [1].
Table 2: Regioselective Chlorination Methods for 5,7-Dichloroquinoline Synthesis
Strategy | Reagents/Conditions | Regioselectivity (5,7:Other Isomers) | Key Advantages | Key Limitations |
---|---|---|---|---|
Direct Electrophilic Chlorination | SO₂Cl₂ (1.1-2.2 eq), AlCl₃ (0.1-0.2 eq), DCM, 0°C→RT, 2-6h | ≈ 8:1 (for 2-substituted quinolines) | Direct, fewer steps, good yields (65-80%) | Risk of over-chlorination; sensitive functional groups may not tolerate |
Bromination/Chlorine Exchange | 1. Br₂ (2.2 eq)/AcOH or NBS (2.2 eq)/DMF, RT→50°C; 2. CuCl (2.5 eq), NMP, 180-190°C, 12-24h | >20:1 | Excellent regiocontrol; avoids strong electrophiles | Longer route; high temperatures required; potential for debromination |
Directed Ortho Metalation (DoM) | n-BuLi (-78°C), then Cl₂ or NCS; Requires specific directing group (e.g., CONEt₂) | High but DG-dependent | High positional control | Requires installation/removal of directing group; sensitive to low temperatures |
(5,7-Dichloroquinolin-2-yl)methanol serves as a pivotal synthon for prodrug development, leveraging its primary alcohol functionality for esterification or conjugation to modulate pharmacokinetics (PK), enhance solubility, or enable targeted delivery. Ester bond formation is the predominant strategy, creating hydrolyzable prodrugs activated by endogenous esterases.
Classical Esterification: Direct coupling of the alcohol with carboxylic acids employs carbodiimide-based coupling agents. The reaction of (5,7-Dichloroquinolin-2-yl)methanol with succinic anhydride in the presence of 4-dimethylaminopyridine (DMAP) catalyst and triethylamine base in anhydrous dichloromethane or acetonitrile yields the hemisuccinate ester (QMES: 1-[4,7-dichloroquinolin-2-ylmethyl]-4-methacryloyloxyethyl succinate) in high yields (85-95%). QMES is a crucial monomer for synthesizing polymeric nanoparticles designed for drug delivery [1]. For more complex carboxylic acids (e.g., amino acid derivatives, polymerizable methacrylic acid), N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC·HCl) coupled with DMAP or N-hydroxybenzotriazole (HOBt) in dichloromethane, tetrahydrofuran, or dimethylformamide is standard. These conditions achieve yields typically >80% and minimize racemization when coupling chiral acids. Polymer-supported DMAP (0.05-2 mol %) offers a recyclable, efficient catalytic system for such esterifications under auxiliary base- and solvent-free conditions [1] [8].
Activated Ester Approaches: For sterically hindered alcohols or sensitive carboxylic acids, pre-forming activated esters is advantageous. (5,7-Dichloroquinolin-2-yl)methanol reacts efficiently with N-hydroxysuccinimide (NHS) esters of carboxylic acids in dimethylformamide or dimethyl sulfoxide, often with mild base catalysis (diisopropylethylamine). This method is particularly valuable for conjugating the quinolinemethanol moiety to peptides or functionalized polymers. Alternatively, conversion of the alcohol to a highly reactive carbonate intermediate (e.g., using di-(1H-1,2,4-triazol-1-yl)methanone, CDT) allows subsequent aminolysis by carboxylate nucleophiles (from protected amino acids, polymer fragments), forming ester linkages. This approach was successfully used in synthesizing hybrid 8-hydroxyquinoline-indole ester conjugates relevant to neurodegenerative disease research [7].
Conjugation for Polymeric Prodrugs: A prominent application involves copolymerizing quinolinemethanol-derived monomers. QMES monomer is copolymerized with N-vinyl-2-pyrrolidone (VP) via free radical polymerization using azobisisobutyronitrile (AIBN) as the initiator in 1,4-dioxane at 60-70°C. The resulting poly(QMES-co-VP) copolymers self-assemble into nanoparticles (NPs) in aqueous suspension via nanoprecipitation. Crucially, the pendant QMES ester groups in the polymer undergo controlled hydrolysis in physiological conditions (pH 7.4, 37°C) or via intracellular esterases, releasing free (5,7-Dichloroquinolin-2-yl)methanol (QOH) alongside any physically encapsulated hydrophobic drugs (e.g., α-tocopheryl succinate). This dual-release mechanism exemplifies a sophisticated prodrug strategy combining polymer conjugation and nanoformulation [1].
Table 3: Esterification and Conjugation Strategies for (5,7-Dichloroquinolin-2-yl)methanol Prodrugs
Conjugation Target | Conjugation Chemistry | Typical Reagents/Conditions | Key Product/Application |
---|---|---|---|
Aliphatic/ Aromatic Carboxylic Acids | Carbodiimide Coupling | EDC·HCl, DMAP, DCM/THF/DMF, RT, 12-24h | Prodrug esters (e.g., succinate, methacrylate - QMES) [1] |
Succinic Anhydride | Nucleophilic Ring Opening | Succinic Anhydride, DMAP, Et₃N, DCM, RT, 6-12h | Hemisuccinate (QMES precursor) [1] |
NHS-Activated Acids | Nucleophilic Substitution | R-COO-NHS, iPr₂NEt, DMF, RT, 2-6h | Stable conjugates; peptide hybrids [7] |
Polymer Chains (Radical) | Copolymerization | AIBN, Dioxane, 60-70°C, 24h (QMES + VP) | Polymeric prodrug nanoparticles [1] |
Resin-bound Peptides | On-resin Esterification | Pre-activated acid (e.g., HATU/DIPEA), DMF, RT, 1-3h | Solid-phase synthesized quinoline-peptide hybrids [4] [6] |
Solid-phase synthesis (SPS) provides a powerful platform for generating diverse libraries of hybrid molecules incorporating the (5,7-Dichloroquinolin-2-yl)methanol pharmacophore. This approach enables rapid parallel synthesis, simplified purification, and access to complex architectures.
Resin Functionalization and Loading: The primary alcohol of (5,7-Dichloroquinolin-2-yl)methanol is exploited for attachment to solid supports. Two principal strategies are employed:
Chain Elongation and Diversification: With the quinolinemethanol scaffold anchored, diversification occurs primarily through two avenues:
Cleavage and Global Deprotection: Final release from the resin and removal of side-chain protecting groups is achieved using trifluoroacetic acid (TFA)-based cocktails. The exact cocktail depends on the protecting groups present:
Scheme: Solid-Phase Synthesis of Quinolinemethanol Hybrids
This solid-phase paradigm facilitates the efficient generation of focused libraries for structure-activity relationship (SAR) studies in drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders [4] [6] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7